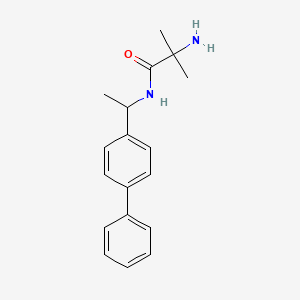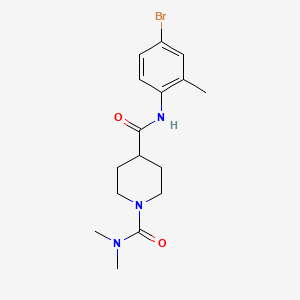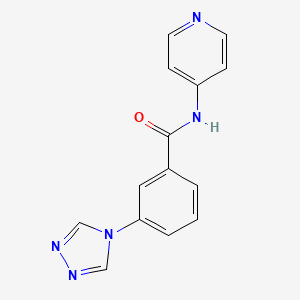
2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, commonly known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein Bromodomain-containing protein 4 (BRD4), which plays an important role in the regulation of gene expression. The inhibition of BRD4 has been shown to have therapeutic potential in the treatment of cancer, inflammation, and other diseases.
作用機序
BMS-986177 selectively inhibits the protein 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, which is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide plays an important role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, BMS-986177 disrupts this process and leads to the downregulation of genes that are involved in cell growth, inflammation, and other processes.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, BMS-986177 has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In inflammation, BMS-986177 has been shown to reduce the production of inflammatory cytokines, inhibit leukocyte recruitment, and improve outcomes in animal models of inflammatory diseases. In cardiovascular disease, BMS-986177 has been shown to improve cardiac function, reduce inflammation, and improve outcomes in animal models of heart failure.
実験室実験の利点と制限
BMS-986177 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide, which makes it a valuable tool for studying the role of 2-amino-N-(1-biphenyl-4-ylethyl)-2-methylpropanamide in various biological processes. Additionally, BMS-986177 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to the use of BMS-986177 in laboratory experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, the synthesis of BMS-986177 is complex and requires several purification steps, which may limit its availability for use in laboratory experiments.
将来の方向性
There are several future directions for the development and use of BMS-986177. One potential application is in the treatment of cancer, where BMS-986177 may be used as a single agent or in combination with other therapies to improve outcomes in patients with various types of cancer. Additionally, BMS-986177 may have potential applications in the treatment of other diseases, such as inflammation and cardiovascular disease. Further research is needed to fully understand the potential of BMS-986177 and to identify additional applications for this promising molecule.
合成法
The synthesis of BMS-986177 involves several steps, including the coupling of 4-bromobiphenyl with 2-methylpropanamide, followed by the addition of an amine group to the resulting intermediate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
BMS-986177 has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, BMS-986177 has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including leukemia, lymphoma, and solid tumors. In inflammation, BMS-986177 has been shown to reduce the production of inflammatory cytokines and improve outcomes in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. In cardiovascular disease, BMS-986177 has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
特性
IUPAC Name |
2-amino-2-methyl-N-[1-(4-phenylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(20-17(21)18(2,3)19)14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-13H,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIXKFNUBCYZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)


![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)
![N-isopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5381432.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5381441.png)
![1-cyclopentyl-5-{[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5381446.png)